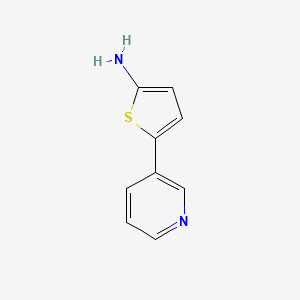

5-(Pyridin-3-yl)thiophen-2-amine

概要

説明

5-(Pyridin-3-yl)thiophen-2-amine: is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)thiophen-2-amine typically involves the coupling of pyridine and thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

化学反応の分析

Types of Reactions:

Oxidation: 5-(Pyridin-3-yl)thiophen-2-amine can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted thiophenes and pyridines.

科学的研究の応用

Chemistry: 5-(Pyridin-3-yl)thiophen-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its dual heterocyclic structure provides multiple sites for interaction with biological targets .

Industry: In the industrial sector, this compound is used in the development of organic semiconductors and materials for electronic devices. Its conductive properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

作用機序

The mechanism of action of 5-(Pyridin-3-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

類似化合物との比較

- 4-(Pyridin-3-yl)thiophen-2-amine

- 2-(Pyridin-3-yl)thiophen-3-amine

- 5-(Pyridin-2-yl)thiophen-2-amine

Comparison: 5-(Pyridin-3-yl)thiophen-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

生物活性

5-(Pyridin-3-yl)thiophen-2-amine is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . It consists of a thiophene ring substituted at the 2-position with an amine group and a pyridine ring at the 5-position. The unique combination of these two heterocycles contributes to its biological activity and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Electrophilic Aromatic Substitution : This method involves the reaction of 5-bromothiophene with pyridin-3-amine under basic conditions, yielding moderate yields of the target compound.

- Condensation Reactions : This approach utilizes various isothiocyanatoketones and acylguanidines to synthesize derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antiviral and antimicrobial activities. For instance, pyridine-containing compounds have been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis .

Anticancer Properties

Studies have demonstrated that derivatives of this compound possess significant anticancer effects. For example, modifications in the structure can enhance antiproliferative activity against cancer cell lines such as HeLa and A549. The presence of hydroxyl groups has been linked to lower IC50 values, indicating improved effectiveness in inhibiting cell growth .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Newly synthesized derivatives have shown potent anti-inflammatory activities both in vitro and in vivo, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings regarding structural changes and their effects on biological activity:

| Structural Modification | Biological Activity | Observations |

|---|---|---|

| Hydroxyl Group Addition | Increased Antiproliferative Activity | Lower IC50 values observed in HeLa and MCF-7 cell lines |

| Substitution on Pyridine Ring | Enhanced Antimicrobial Activity | Variations in substitution patterns significantly affect reactivity |

| Thiophene Ring Modifications | Altered Electronic Properties | Changes impact binding affinity to biological targets |

Case Studies

- Antitumor Activity Assessment : A study evaluated the antitumor effects of related compounds that included this compound. The results indicated a reduction in tumor volume in xenograft models, showcasing its potential as an anticancer agent without significant toxicity .

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited selective activity against M. tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs), highlighting their potential as novel anti-tubercular agents .

特性

IUPAC Name |

5-pyridin-3-ylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVNWLWVULSZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649766 | |

| Record name | 5-(Pyridin-3-yl)thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837376-58-6 | |

| Record name | 5-(Pyridin-3-yl)thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。